5'-Deoxyadenosine
5'-Deoxyadenosine
5'-deoxyadenosine is a 5'-deoxyribonucleoside compound having adenosine as the nucleobase. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a 5'-deoxyribonucleoside and a member of adenosines. It is functionally related to an adenosine.
5'-Deoxyadenosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
5'-Deoxyadenosine is a metabolite found in or produced by Saccharomyces cerevisiae.
5'-Deoxyadenosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
5'-Deoxyadenosine is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
4754-39-6
VCID:
VC0516267
InChI:
InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
SMILES:
CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Molecular Formula:
C10H13N5O3
Molecular Weight:
251.24 g/mol
5'-Deoxyadenosine
CAS No.: 4754-39-6
Cat. No.: VC0516267
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | 5'-deoxyadenosine is a 5'-deoxyribonucleoside compound having adenosine as the nucleobase. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a 5'-deoxyribonucleoside and a member of adenosines. It is functionally related to an adenosine. 5'-Deoxyadenosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). 5'-Deoxyadenosine is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 4754-39-6 |
| Molecular Formula | C10H13N5O3 |
| Molecular Weight | 251.24 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol |
| Standard InChI | InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 |
| Standard InChI Key | XGYIMTFOTBMPFP-KQYNXXCUSA-N |
| Isomeric SMILES | C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
| SMILES | CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
| Canonical SMILES | CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
| Appearance | Solid powder |
| Melting Point | 213.0 - 214.5 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator